Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate
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Overview
Description
Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[331]nonane-1-carboxylate is a complex organic compound belonging to the class of azabicyclo nonanes This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate typically involves Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds. This reaction results in the formation of 6- and 6,8-substituted derivatives of the target compound . The stereochemical aspects of these reactions are crucial, as they determine the final configuration of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester and benzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like amines or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction results in alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile involved.
Scientific Research Applications
Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate
- Ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate
- Methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate
Uniqueness
This compound is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with enzymes, receptors, and other molecules, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H25NO3 |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate |
InChI |
InChI=1S/C19H25NO3/c1-3-23-17(22)19-11-7-10-18(2,16(19)21)13-20(14-19)12-15-8-5-4-6-9-15/h4-6,8-9H,3,7,10-14H2,1-2H3 |
InChI Key |
JMNLZCMQODVRKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCCC(C1=O)(CN(C2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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